molecular formula C36H28BaCl2N4O8S2 B14458242 barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate CAS No. 67892-38-0

barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

Cat. No.: B14458242
CAS No.: 67892-38-0
M. Wt: 917.0 g/mol
InChI Key: DKPXLHIXTTUWPN-UHFFFAOYSA-L
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Description

Barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is a complex organic compound with a barium ion at its core. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the production of pigments and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate typically involves a multi-step process The initial step often includes the diazotization of 2-hydroxynaphthalene-1-amine, followed by coupling with 3-chloro-4-ethyl-5-sulfonic acidThe reaction conditions usually require controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pH, and concentration of reactants to optimize yield and quality. The final product is then purified through filtration and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

Barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can result in the formation of amines .

Scientific Research Applications

Barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications .

Properties

CAS No.

67892-38-0

Molecular Formula

C36H28BaCl2N4O8S2

Molecular Weight

917.0 g/mol

IUPAC Name

barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-13-15(19)9-12(26(23,24)25)10-16(13)20-21-18-14-6-4-3-5-11(14)7-8-17(18)22;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2

InChI Key

DKPXLHIXTTUWPN-UHFFFAOYSA-L

Canonical SMILES

CCC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CCC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2]

Origin of Product

United States

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